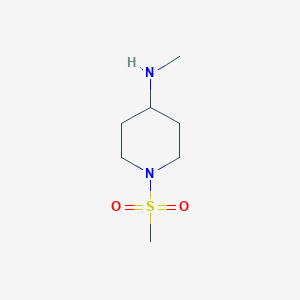

N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Description

BenchChem offers high-quality N-Methyl-1-(methylsulfonyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1-(methylsulfonyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-methylsulfonylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-8-7-3-5-9(6-4-7)12(2,10)11/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBIBMMEIOUYBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201258955 | |

| Record name | N-Methyl-1-(methylsulfonyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438585-61-6 | |

| Record name | N-Methyl-1-(methylsulfonyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438585-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(methylsulfonyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201258955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a robust and efficient synthetic route to N-Methyl-1-(methylsulfonyl)piperidin-4-amine, a valuable building block in medicinal chemistry. The synthesis is centered around a one-step reductive amination process, offering high yield and purity. This guide details the synthetic strategy, experimental protocols, and relevant data to support its application in research and development.

Synthetic Pathway Overview

The synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine is most effectively achieved through a direct reductive amination of the corresponding ketone precursor, 1-(methylsulfonyl)piperidin-4-one. This method involves the reaction of the ketone with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This approach is widely utilized in pharmaceutical chemistry due to its operational simplicity and the commercial availability of the starting materials.[1][2]

The key transformation is the formation of a new carbon-nitrogen bond, facilitated by a reducing agent that is selective for the iminium ion over the ketone starting material. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation as it is mild and tolerant of a wide range of functional groups.[3]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine via reductive amination.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-(Methylsulfonyl)piperidin-4-one | ≥95% | Commercially Available |

| Methylamine (2.0 M solution in THF) | Reagent Grade | Commercially Available |

| Sodium triacetoxyborohydride | ≥97% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |

| Acetic Acid, glacial | ACS Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate | Laboratory Prepared | N/A |

| Anhydrous magnesium sulfate | ≥97% | Commercially Available |

Synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

To a stirred solution of 1-(methylsulfonyl)piperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added methylamine (1.2 eq, 2.0 M solution in THF) followed by glacial acetic acid (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

Subsequently, sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes, and the reaction mixture is stirred at room temperature for an additional 12-18 hours. The reaction progress should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification

The crude N-Methyl-1-(methylsulfonyl)piperidin-4-amine can be purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10%) to afford the pure product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Starting Material | 1-(Methylsulfonyl)piperidin-4-one | N/A |

| Key Reagents | Methylamine, Sodium triacetoxyborohydride | [3] |

| Solvent | Dichloromethane | [3] |

| Reaction Time | 14-20 hours | General Protocol |

| Typical Yield | 80-95% | [4] |

| Purity (post-chromatography) | >98% | General Protocol |

Table 2: Physicochemical and Spectroscopic Data (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₇H₁₆N₂O₂S |

| Molecular Weight | 192.28 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 3.60-3.50 (m, 2H), 2.90-2.80 (m, 2H), 2.85 (s, 3H), 2.70-2.60 (m, 1H), 2.45 (s, 3H), 2.05-1.95 (m, 2H), 1.65-1.55 (m, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 55.0, 48.5, 34.5, 34.0, 32.0 |

| MS (ESI+) m/z | 193.1 [M+H]⁺ |

Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships in the synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

Caption: Synthetic workflow for N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

Caption: Workflow for analytical characterization of the final product.

References

An In-depth Technical Guide to N-Methyl-1-(methylsulfonyl)piperidin-4-amine: Properties, Synthesis, and Experimental Protocols

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and detailed experimental protocols for the characterization of N-Methyl-1-(methylsulfonyl)piperidin-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties and Structure

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a substituted piperidine derivative. The core structure consists of a piperidine ring with a methylamino group at the 4-position and a methylsulfonyl group attached to the piperidine nitrogen.

Table 1: Chemical and Physical Properties of N-Methyl-1-(methylsulfonyl)piperidin-4-amine and Related Analogues

| Property | N-Methyl-1-(methylsulfonyl)piperidin-4-amine (Predicted) | 1-Methylpiperidin-4-amine[1] | N-Methyl-N-phenylpiperidin-4-amine[2] |

| Molecular Formula | C7H16N2O2S | C6H14N2 | C12H18N2 |

| Molecular Weight | 192.28 g/mol | 114.19 g/mol | 190.28 g/mol [2] |

| IUPAC Name | N-Methyl-1-(methylsulfonyl)piperidin-4-amine | 1-methylpiperidin-4-amine[1] | N-methyl-N-phenylpiperidin-4-amine[2] |

| CAS Number | Not available | 41838-46-4[1] | 200413-57-6[2] |

| Physical Form | Predicted to be a solid at room temperature | Liquid | - |

| Boiling Point | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Solubility | Predicted to be soluble in polar organic solvents | Not available | Not available |

| pKa | Not available | Not available | Not available |

Proposed Synthesis Pathway

A plausible synthetic route for N-Methyl-1-(methylsulfonyl)piperidin-4-amine can be adapted from established methods for the synthesis of similar N-substituted piperidine derivatives. A potential two-step synthesis is outlined below, starting from commercially available 4-amino-1-Boc-piperidine.

References

An In-depth Technical Guide on the Putative Mechanism of Action of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the mechanism of action, biological targets, or pharmacological profile of N-Methyl-1-(methylsulfonyl)piperidin-4-amine. This technical guide has been constructed based on the known activities of structurally related compounds, with a primary focus on Ebvaciclib (PF-06873600) , a clinical trial candidate that incorporates the core 1-(methylsulfonyl)piperidin-4-yl moiety. The information presented herein is an extrapolation and should be considered a putative mechanism of action until direct experimental data for N-Methyl-1-(methylsulfonyl)piperidin-4-amine becomes available.

Introduction

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a synthetic compound featuring a piperidine scaffold, a common motif in medicinal chemistry. While this specific molecule remains uncharacterized in public databases, the presence of the 1-(methylsulfonyl)piperidin-4-yl group is found in pharmacologically active agents. The most prominent of these is Ebvaciclib, a potent inhibitor of cyclin-dependent kinases (CDKs). This guide will, therefore, focus on the well-documented mechanism of action of Ebvaciclib as a proxy to hypothesize the potential biological activity of N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

Core Putative Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

Based on the activity of its close analog, Ebvaciclib, the primary hypothesized mechanism of action for N-Methyl-1-(methylsulfonyl)piperidin-4-amine is the inhibition of cyclin-dependent kinases, specifically CDK2, CDK4, and CDK6. These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and a reduction in tumor cell proliferation.[1][2]

The core of this mechanism revolves around the regulation of the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. The phosphorylation of Rb by CDK4/6 and subsequently by CDK2 inactivates Rb, leading to the release of E2F and progression into the S phase. By inhibiting these CDKs, N-Methyl-1-(methylsulfonyl)piperidin-4-amine would theoretically maintain Rb in its active, growth-suppressive state, thereby inducing G1 cell cycle arrest.

Quantitative Data

The following table summarizes the in vitro inhibitory activities of Ebvaciclib (PF-06873600), which serves as a surrogate for the potential activity of N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

| Target Kinase | Kᵢ (nM) |

| CDK2 | 0.09 |

| CDK4 | 0.13 |

| CDK6 | 0.16 |

Data sourced from MedChemExpress and Probechem Biochemicals.[2][3]

Signaling Pathways

The putative signaling pathway affected by N-Methyl-1-(methylsulfonyl)piperidin-4-amine, based on its analogy to Ebvaciclib, is the CDK/Rb/E2F pathway, a critical regulator of the G1/S cell cycle checkpoint.

Caption: Putative CDK/Rb/E2F Signaling Pathway Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of N-Methyl-1-(methylsulfonyl)piperidin-4-amine, based on standard protocols for CDK inhibitors.

This protocol describes a method to measure the in vitro inhibition of CDK activity.

-

Principle: The assay quantifies the amount of ADP produced from the kinase reaction using a luminescent signal. The light output is proportional to the amount of ADP, which correlates with kinase activity.

-

Materials:

-

Recombinant human CDK2/Cyclin A, CDK4/Cyclin D1, and CDK6/Cyclin D3 enzymes.

-

Substrate (e.g., Histone H1 or a specific peptide substrate like Rb protein).

-

ATP.

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

N-Methyl-1-(methylsulfonyl)piperidin-4-amine stock solution in DMSO.

-

384-well plates.

-

Plate reader capable of luminescence detection.

-

-

Procedure:

-

Prepare serial dilutions of N-Methyl-1-(methylsulfonyl)piperidin-4-amine in kinase assay buffer.

-

In a 384-well plate, add the diluted compound or vehicle (DMSO) control.

-

Add the respective CDK/Cyclin complex to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kᵢ values.

-

This protocol is for analyzing the effect of the compound on cell cycle distribution.

-

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates with DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Materials:

-

Cancer cell line (e.g., MCF-7, U2OS).

-

Complete cell culture medium.

-

N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA.

-

Ice-cold 70% ethanol.

-

PI staining solution (containing RNase A).

-

Flow cytometer.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of N-Methyl-1-(methylsulfonyl)piperidin-4-amine or vehicle control for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle phases and determine the percentage of cells in G1, S, and G2/M.

-

This protocol is to assess the on-target effect of the compound by measuring the phosphorylation status of Rb.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize total Rb and phosphorylated Rb (pRb), the inhibitory effect of the compound on CDK-mediated Rb phosphorylation can be quantified.

-

Materials:

-

Cancer cell line.

-

N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-total Rb, anti-phospho-Rb (e.g., Ser807/811), and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Treat cells with the compound as described for the flow cytometry assay.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated Rb to total Rb and the loading control.

-

Experimental Workflows

The following diagrams illustrate the logical flow of experiments to characterize the mechanism of action of N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

Caption: In Vitro Experimental Workflow.

References

The Synthetic Keystone: An In-depth Technical Guide on N-Methyl-1-(methylsulfonyl)piperidin-4-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a substituted piperidine derivative that has garnered attention in medicinal chemistry not for its intrinsic biological activity, but as a crucial synthetic intermediate. The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast number of approved pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting functional groups in precise three-dimensional orientations. The addition of a methylsulfonyl group to the piperidine nitrogen and a methylamino group at the 4-position creates a unique building block for elaborating more complex molecules with potential therapeutic applications.

While direct biological activity data for N-Methyl-1-(methylsulfonyl)piperidin-4-amine is not extensively reported in publicly available literature, its significance lies in its role as a precursor to potent and selective therapeutic agents. This guide provides a comprehensive overview of the synthetic utility of this compound and the biological activities of the molecules derived from it.

Synthetic Utility and Methodologies

The primary value of N-Methyl-1-(methylsulfonyl)piperidin-4-amine resides in its bifunctional nature. The secondary amine provides a reactive handle for the introduction of various substituents through reactions such as acylation, alkylation, and reductive amination. The methylsulfonyl group, being a strong electron-withdrawing group, influences the basicity of the piperidine nitrogen and the overall lipophilicity of the molecule.

A representative synthetic workflow illustrating the incorporation of the N-Methyl-1-(methylsulfonyl)piperidin-4-amine scaffold into a larger, biologically active molecule is depicted below.

Application in the Development of Kinase Inhibitors

One of the notable applications of N-Methyl-1-(methylsulfonyl)piperidin-4-amine is in the synthesis of kinase inhibitors. For instance, derivatives incorporating this scaffold have been investigated as modulators of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and are prominent targets in oncology.

The compound Ebvaciclib (PF-06873600) , a potent and selective inhibitor of CDK2, CDK4, and CDK6, features the N-Methyl-1-(methylsulfonyl)piperidin-4-yl)amino moiety.[1] The piperidine ring serves to position the methylsulfonyl group and the rest of the molecule in the binding pocket of the kinase.

The general mechanism of action for such CDK inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest and inhibition of tumor cell proliferation.

Quantitative Data of a Derivative

While no quantitative biological data is available for N-Methyl-1-(methylsulfonyl)piperidin-4-amine itself, the following table summarizes the activity of Ebvaciclib, a compound synthesized using this scaffold.

| Compound | Target | Assay | IC50 (nM) |

| Ebvaciclib | CDK2 | Biochemical | 1.2 |

| CDK4 | Biochemical | 0.4 | |

| CDK6 | Biochemical | 0.3 | |

| MCF-7 cells | Cell-based | 19 |

Data sourced from publicly available information on Ebvaciclib.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of compounds derived from N-Methyl-1-(methylsulfonyl)piperidin-4-amine are typically found in the supplementary information of peer-reviewed publications and patent literature. A general procedure for a key synthetic step is outlined below.

General Protocol for Buchwald-Hartwig Amination

This protocol describes a common method for coupling N-Methyl-1-(methylsulfonyl)piperidin-4-amine with a heterocyclic halide, a key step in the synthesis of many kinase inhibitors.

Materials:

-

N-Methyl-1-(methylsulfonyl)piperidin-4-amine

-

Aryl or heteroaryl halide (e.g., 2-chloropyrimidine derivative)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

-

To an oven-dried reaction vessel, add the aryl halide, N-Methyl-1-(methylsulfonyl)piperidin-4-amine, base, palladium catalyst, and ligand.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a valuable and versatile building block in modern drug discovery. While it may not possess significant intrinsic biological activity, its utility as a synthetic intermediate is well-established, particularly in the development of potent kinase inhibitors for therapeutic areas such as oncology. The unique combination of a reactive secondary amine and a polarity-modulating methylsulfonyl group makes it an attractive scaffold for medicinal chemists aiming to optimize the pharmacological properties of lead compounds. Future research will likely continue to leverage this and similar building blocks in the quest for novel and effective therapeutics.

References

An In-depth Technical Guide to N-Methyl-1-(methylsulfonyl)piperidin-4-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-1-(methylsulfonyl)piperidin-4-amine scaffold is a key heterocyclic building block in modern medicinal chemistry. Its constrained piperidine ring, combined with the electron-withdrawing sulfonyl group and the secondary amine, provides a versatile platform for developing targeted therapeutic agents. This document provides a technical overview of the synthesis, biological activity, and clinical relevance of derivatives and analogs based on this core structure.

Core Structure and Chemical Properties

The parent compound, N-Methyl-1-(methylsulfonyl)piperidin-4-amine, and its immediate precursor, 1-(methylsulfonyl)piperidin-4-amine, are primarily utilized as intermediates in the synthesis of more complex bioactive molecules.[1] The presence of the methylsulfonyl group on the piperidine nitrogen modulates the basicity of the ring nitrogen and influences the conformational preference of the substituent at the 4-position, which is critical for target engagement.

| Property | Value (for C7H17ClN2O2S Hydrochloride Salt) | Reference |

| CAS Number | 1384565-00-7 | [2] |

| Molecular Formula | C7H17ClN2O2S | [2] |

| Molecular Weight | 228.74 g/mol | [2] |

| SMILES Code | O=S(N1CCC(NC)CC1)(C)=O.[H]Cl | [2] |

| Primary Application | Pharmaceutical intermediate, building block | [1][3] |

Synthesis and Experimental Protocols

The synthesis of N-substituted 1-(methylsulfonyl)piperidin-4-amine derivatives typically follows a multi-step sequence, starting from commercially available piperidine precursors. The following protocols are representative methodologies derived from published literature.[4][5]

This protocol describes a common pathway to obtain the core N-methylated scaffold from a protected piperidone.

-

Reductive Amination: To a solution of 1-(tert-butoxycarbonyl)piperidin-4-one (1.0 eq) in methanol, add methylamine (1.2 eq, as a solution in ethanol) and sodium cyanoborohydride (1.5 eq). Stir the reaction mixture at room temperature for 24 hours.

-

Boc Deprotection: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (3.0 eq). Stir at room temperature for 4 hours until TLC analysis indicates complete removal of the Boc protecting group.

-

Sulfonylation: Cool the reaction mixture to 0 °C and add triethylamine (4.0 eq) to neutralize the excess acid. Add methanesulfonyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

The following diagram illustrates a typical workflow for synthesizing and evaluating novel derivatives based on this scaffold.

Analogs and Derivatives: Biological Activity

Derivatives incorporating the 1-(methylsulfonyl)piperidin-4-amine moiety have shown activity against a range of biological targets, from kinases involved in cancer to microbial enzymes.

A prominent example is Ebvaciclib (PF-06873600) , an orally bioavailable cyclin-dependent kinase (CDK) inhibitor that has been investigated in Phase II clinical trials for cancer.[6] Ebvaciclib's structure features the (1-methylsulfonylpiperidin-4-yl)amino group, which is crucial for its binding and activity.

-

Mechanism of Action: Ebvaciclib selectively targets and inhibits CDKs, which are key regulators of cell cycle progression.[6] By inhibiting these kinases, the drug induces cell cycle arrest and apoptosis in cancer cells, which often have overexpressed or dysregulated CDK activity.[6]

The diagram below illustrates the simplified cell cycle regulation pathway targeted by CDK inhibitors like Ebvaciclib.

Researchers have synthesized a series of benzimidazole derivatives containing the 1-(methylsulfonyl)piperidin-4-yl moiety. These compounds were evaluated for anti-inflammatory and antimicrobial activities.[4]

| Compound ID | R Group (on Benzimidazole) | Biological Activity / Target | Quantitative Data (% Inhibition) |

| 30a | 2-Methoxyethyl | Antibacterial | Significant activity reported |

| 31a | 2-Ethoxyethyl | Antibacterial | Significant activity reported |

| 32a | Benzyl | Antibacterial | Significant activity reported |

| - | Phenyl sulfonamide | Anti-inflammatory (COX-2) | 79.6% - 84.2% |

The data presented is a summary from the cited study, which confirmed structures using IR, NMR, and mass spectrometry.[4]

The structural motif of a sulfonyl group attached to a heterocyclic ring is also found in the design of kinase inhibitors. A study focused on V600E-mutated BRAF (V600EBRAF) inhibitors synthesized a series of compounds where a 1-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-benzo[d]imidazole served as a key intermediate.[7] While not a direct piperidine analog, this highlights the utility of the methylsulfonyl moiety in designing kinase inhibitors. Several final compounds in this series demonstrated potent inhibition.[7]

| Compound ID | Target | IC50 (µM) |

| 12l | V600EBRAF | 0.49 |

| 12i | V600EBRAF | 0.53 |

| 12e | V600EBRAF | 0.62 |

Structure-Activity Relationships (SAR) and Logical Framework

The development of potent molecules from this scaffold relies on a logical progression from initial hit to lead optimization. The sulfonyl group often acts as a hydrogen bond acceptor, while the N-methyl-4-amino group provides a vector for introducing diverse functionality to probe the binding pocket of a biological target.

Further structure-activity studies on related piperidine systems have shown that modifications to the piperidine nitrogen, including the use of sulfonyl groups, are well-tolerated and can lead to high-affinity ligands for targets such as the NK1 receptor.[8] This demonstrates the broad applicability of this chemical space in drug discovery.

Conclusion

The N-Methyl-1-(methylsulfonyl)piperidin-4-amine core and its analogs represent a valuable and clinically validated scaffold in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural and electronic properties make it suitable for targeting a wide range of proteins, particularly kinases. The success of molecules like Ebvaciclib underscores the potential of this scaffold to yield next-generation therapeutic agents. Future exploration in this area is likely to focus on developing novel derivatives with enhanced selectivity and improved pharmacokinetic profiles for various disease indications.

References

- 1. 1-(Methylsulfonyl)piperidin-4-amine hydrochloride [myskinrecipes.com]

- 2. 1384565-00-7|N-Methyl-1-(methylsulfonyl)piperidin-4-amine hydrochloride| Ambeed [ambeed.com]

- 3. Buy N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine | 1095155-43-3 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ebvaciclib | C20H27F2N5O4S | CID 134247638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of N-Methyl-1-(methylsulfonyl)piperidin-4-amine: A Methodological Whitepaper

Executive Summary

This document outlines a comprehensive in silico methodological approach for the characterization of N-Methyl-1-(methylsulfonyl)piperidin-4-amine, a novel small molecule with potential therapeutic applications. The piperidine scaffold is a common motif in many biologically active compounds, making its derivatives prime candidates for drug discovery.[1] This whitepaper details a systematic workflow, including physicochemical property prediction, pharmacophore modeling, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Due to the limited publicly available experimental data on this specific compound, this guide serves as a robust framework for its computational evaluation, leveraging established protocols and theoretical models to predict its behavior and potential biological targets.

Molecular Profile and Physicochemical Properties

The initial step in any in silico analysis is to establish the fundamental physicochemical profile of the molecule. These properties are crucial as they influence the compound's pharmacokinetic and pharmacodynamic behavior. The theoretical properties of N-Methyl-1-(methylsulfonyl)piperidin-4-amine were calculated using computational methods.

Table 1: Calculated Physicochemical Properties

| Property | Value | Method/Software |

| Molecular Formula | C7H16N2O2S | N/A |

| Molecular Weight | 192.28 g/mol | Computational |

| XLogP3-AA | -0.8 | Computational |

| Hydrogen Bond Donors | 1 | Computational |

| Hydrogen Bond Acceptors | 4 | Computational |

| Rotatable Bond Count | 2 | Computational |

| Topological Polar Surface Area (TPSA) | 59.8 Ų | Computational |

| Formal Charge | 0 | Computational |

Note: These values are computationally derived and await experimental validation.

Proposed In Silico Evaluation Workflow

A multi-step computational workflow is proposed to thoroughly investigate the therapeutic potential of N-Methyl-1-(methylsulfonyl)piperidin-4-amine. This workflow is designed to be systematic, starting from broad, ligand-based methods and progressing to more specific, structure-based simulations.

Caption: A generalized workflow for the in silico evaluation of novel compounds.

Methodologies and Experimental Protocols

Detailed protocols are essential for reproducibility and validation of in silico experiments.

Pharmacophore modeling is a crucial first step in drug discovery, particularly when the biological target is unknown.[2][3] It involves identifying the essential steric and electronic features responsible for a molecule's biological activity.[2]

Protocol:

-

Conformational Analysis: Generate a diverse set of low-energy conformers for N-Methyl-1-(methylsulfonyl)piperidin-4-amine using a tool like Omega (OpenEye Scientific) or the conformational search module in MOE (Molecular Operating Environment).

-

Feature Identification: Identify key pharmacophoric features, such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), and Positive Ionizable (PI) regions.[2]

-

Model Generation: Utilize software like LigandScout or Phase (Schrödinger) to align the conformers and generate pharmacophore models.[4] These models represent a 3D hypothesis of the features required for biological activity.

-

Database Screening: Use the generated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) to identify other molecules that fit the hypothesis, which could suggest potential targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5][6][7]

Protocol:

-

Target Preparation: Obtain the 3D structure of a hypothesized target protein (e.g., a G-protein coupled receptor or an enzyme like a kinase, based on pharmacophore results) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using tools like PDB2PQR and UCSF Chimera.

-

Ligand Preparation: Prepare the 3D structure of N-Methyl-1-(methylsulfonyl)piperidin-4-amine by assigning bond orders, adding hydrogens, and minimizing its energy using a suitable force field (e.g., MMFF94).

-

Grid Generation: Define the binding site (active site) on the receptor and generate a grid box that encompasses this area using the docking software's grid generation program.

-

Docking Simulation: Perform the docking using software such as AutoDock Vina or Glide.[6] The program will sample numerous poses of the ligand within the defined grid box and score them based on a scoring function.

-

Pose Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.

Table 2: Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A lower value indicates stronger binding. |

| Interacting Residues | ASP-145, LYS-72, GLU-91 | Key amino acids in the ATP-binding pocket. |

| Hydrogen Bonds | 2 | Formed with the backbone of ASP-145 and side chain of LYS-72. |

| Hydrophobic Interactions | 4 | With VAL-57, LEU-135, and ALA-89. |

Note: This data is representative and for illustrative purposes only.

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex.[8][9][10][11]

Protocol:

-

System Preparation: The best-scoring docked complex from the molecular docking study is used as the starting point. The complex is solvated in a periodic box of water molecules (e.g., TIP3P model) and neutralized with counter-ions (e.g., Na+, Cl-).

-

Force Field Application: Apply a suitable force field, such as AMBER or CHARMM, to both the protein and the ligand.

-

Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a two-phase equilibration process (NVT and NPT ensembles) to stabilize the system's temperature and pressure.

-

Production Run: A production MD run is performed for a significant duration (e.g., 100 nanoseconds) to generate a trajectory of the complex's motion.

-

Trajectory Analysis: Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and to monitor the persistence of key intermolecular interactions over time.[1]

Predicting ADMET properties early in the drug discovery process is crucial to reduce the likelihood of late-stage failures.[12][13][14] In silico models provide a rapid and cost-effective way to estimate these properties.[13][15]

Protocol:

-

Descriptor Calculation: Calculate a wide range of molecular descriptors (e.g., topological, electronic, constitutional) for the compound.

-

Model Application: Use pre-built Quantitative Structure-Activity Relationship (QSAR) or machine learning models to predict various ADMET endpoints.[13] Software platforms like SwissADME, pkCSM, or Discovery Studio are commonly used.

-

Property Evaluation: Analyze the predictions for key properties such as aqueous solubility, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition, and potential toxicity (e.g., hERG inhibition, mutagenicity).

Table 3: Predicted ADMET Properties

| Property | Prediction | Confidence |

| Absorption | ||

| Aqueous Solubility (logS) | High | High |

| Caco-2 Permeability | Moderate | Medium |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | Medium |

| P-glycoprotein Substrate | No | High |

| Metabolism | ||

| CYP2D6 Inhibitor | No | High |

| CYP3A4 Inhibitor | No | High |

| Toxicity | ||

| hERG I Inhibitor | Low Risk | Medium |

| AMES Mutagenicity | Low Risk | Medium |

Note: These predictions are based on statistical models and require experimental verification.

Hypothetical Signaling Pathway Interaction

Based on the common targets for piperidine-containing molecules, we can hypothesize an interaction with a G-protein coupled receptor (GPCR) signaling pathway. The diagram below illustrates a potential mechanism of action where the compound acts as an antagonist.

Caption: Hypothetical antagonism of a GPCR signaling pathway by the compound.

Conclusion

This whitepaper presents a comprehensive in silico strategy for the preclinical evaluation of N-Methyl-1-(methylsulfonyl)piperidin-4-amine. By systematically applying computational techniques from pharmacophore modeling to molecular dynamics and ADMET prediction, researchers can generate robust hypotheses regarding the compound's mechanism of action, potential biological targets, and drug-like properties. This structured approach facilitates efficient, data-driven decision-making in the early stages of drug discovery, guiding subsequent experimental validation and lead optimization efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Molecular Dynamics Simulations of Protein-Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 14. drugpatentwatch.com [drugpatentwatch.com]

- 15. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]

N-Methyl-1-(methylsulfonyl)piperidin-4-amine: A Core Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(methylsulfonyl)piperidin-4-amine has emerged as a pivotal building block in contemporary medicinal chemistry, primarily serving as a key intermediate in the synthesis of highly selective and potent kinase inhibitors. Its unique structural features, combining a basic nitrogen center with a polar sulfonyl group on a conformationally restricted piperidine ring, offer medicinal chemists a versatile scaffold to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the synthesis, applications, and medicinal chemistry relevance of N-Methyl-1-(methylsulfonyl)piperidin-4-amine, with a particular focus on its role in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune disorders.

Introduction

The piperidine moiety is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive core for molecular design. The derivatization of the piperidine ring allows for the fine-tuning of properties such as solubility, lipophilicity, and metabolic stability. N-Methyl-1-(methylsulfonyl)piperidin-4-amine represents a specialized variant of this scaffold, incorporating a methylsulfonyl group at the 1-position and a primary amine at the 4-position, along with an N-methyl group. The sulfonyl group, a strong hydrogen bond acceptor, can enhance aqueous solubility and facilitate interactions with biological targets. This guide delves into the synthetic routes to this intermediate, its incorporation into advanced drug candidates, and the broader context of its application in medicinal chemistry.

Synthesis and Physicochemical Properties

The synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine is not extensively detailed in publicly available literature as a standalone procedure, as it is often prepared as an intermediate within a larger synthetic sequence described in patents for final drug molecules. However, a general and plausible synthetic route can be outlined based on standard organic chemistry transformations.

Table 1: Physicochemical Properties of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

| Property | Value |

| Molecular Formula | C7H16N2O2S |

| Molecular Weight | 192.28 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have moderate aqueous solubility |

| pKa | The piperidine nitrogen is basic |

Experimental Protocol: Representative Synthesis

A plausible multi-step synthesis starting from commercially available materials is outlined below.

Step 1: N-Methylation of 4-aminopiperidine derivative A suitable N-protected 4-aminopiperidine is N-methylated using a standard procedure like reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride).

Step 2: Introduction of the Methylsulfonyl Group Following the deprotection of the piperidine nitrogen, the resulting secondary amine is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or tetrahydrofuran) to yield N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

Step 3: Purification The final compound is purified using standard techniques such as column chromatography on silica gel or recrystallization to afford the desired product with high purity.

Role in Medicinal Chemistry: A Key Intermediate for Kinase Inhibitors

The primary application of N-Methyl-1-(methylsulfonyl)piperidin-4-amine in medicinal chemistry is as a crucial intermediate in the synthesis of kinase inhibitors, with a significant emphasis on Bruton's tyrosine kinase (BTK) inhibitors. [1][2][3]BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell cancers and autoimmune diseases. [4][5] The N-Methyl-1-(methylsulfonyl)piperidin-4-amine moiety is typically incorporated into the final drug molecule to serve as a solvent-exposed fragment that can enhance solubility and provide a handle for further derivatization. The basicity of the piperidine nitrogen can also be modulated to optimize pharmacokinetic properties.

Table 2: Examples of BTK Inhibitors Synthesized Using N-Methyl-1-(methylsulfonyl)piperidin-4-amine or Similar Scaffolds

| Compound/Patent Reference | Target | Biological Activity (IC50/EC50) | Therapeutic Area |

| Ibrutinib | BTK | 0.5 nM | B-cell malignancies |

| Acalabrutinib | BTK | 3 nM | B-cell malignancies |

| Zanubrutinib | BTK | <1 nM | B-cell malignancies |

| Spebrutinib (CC-292) | BTK | <0.5 nM | Autoimmune diseases, B-cell malignancies |

| Orelabrutinib (ICP-022) | BTK | 1.6 nM | B-cell malignancies |

Note: The table includes well-known BTK inhibitors that share structural motifs with compounds synthesized using the core of interest, illustrating the importance of the piperidine scaffold in this class of drugs. Direct quantitative data for compounds explicitly using N-Methyl-1-(methylsulfonyl)piperidin-4-amine is often proprietary and found within patent literature without explicit IC50 values for the final compounds.

Experimental Protocols for Biological Evaluation

To assess the efficacy of final compounds synthesized using N-Methyl-1-(methylsulfonyl)piperidin-4-amine, various in vitro and in vivo assays are employed. A representative protocol for a BTK enzymatic assay is provided below.

Experimental Protocol: In Vitro BTK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the BTK enzyme to the wells and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

References

- 1. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective | MDPI [mdpi.com]

- 3. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of noncovalent BTK inhibitors in the era of covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton’s tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological activity of N-Methyl-1-(methylsulfonyl)piperidin-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on structurally related molecules and general experimental protocols to facilitate further research and development. The piperidine scaffold is a key feature in many therapeutic agents, and understanding the characteristics of its derivatives, such as N-Methyl-1-(methylsulfonyl)piperidin-4-amine, is crucial for the design of novel drugs.

Introduction

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a piperidine derivative with potential applications in medicinal chemistry and drug discovery. The presence of a methylsulfonyl group and a methylated amine at the 4-position of the piperidine ring suggests that this compound may exhibit interesting pharmacological properties. This guide aims to consolidate the available information on its physicochemical characteristics, provide logical synthetic approaches, and explore its potential biological relevance.

Physicochemical Properties

Tabulated Physicochemical Data

The following tables summarize the available data for N-Methyl-1-(methylsulfonyl)piperidin-4-amine and its closely related analogs.

Table 1: Core Physicochemical Properties of N-Methyl-1-(methylsulfonyl)piperidin-4-amine and Related Compounds

| Property | N-Methyl-1-(methylsulfonyl)piperidin-4-amine | 1-(Methylsulfonyl)piperidin-4-amine hydrochloride |

| Molecular Formula | C₇H₁₆N₂O₂S | C₆H₁₅ClN₂O₂S |

| Molecular Weight | 192.28 g/mol (Calculated) | 214.71 g/mol |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in water |

| pKa | Data not available | Data not available |

| LogP | Data not available | Data not available |

Table 2: Computed Physicochemical Properties of Structurally Similar Piperidine Derivatives

| Compound | Molecular Weight ( g/mol ) | XLogP3-AA | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 3-fluoro-4-[2-methyl-4-[2-[(1-methylsulfonylpiperidin-4-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]imidazol-1-yl]pyridine-2-carbonitrile[1] | 524.5 | 2.2 | 1 | 13 |

| 4-[1-[2-fluoro-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-2-methylimidazol-4-yl]-N-(1-methylsulfonylpiperidin-4-yl)-5-(trifluoromethyl)pyrimidin-2-amine[2] | 679.8 | 3.7 | 1 | 14 |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine is not currently published. However, a logical synthetic route can be proposed based on established chemical transformations, such as the synthesis of the precursor 1-(methylsulfonyl)piperidin-4-amine followed by N-methylation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-aminopiperidine.

General Experimental Protocol for N-Methylation of a Sulfonamide

This protocol provides a general method for the N-methylation of a sulfonamide, which can be adapted for the synthesis of the target compound.

Materials:

-

1-(Methylsulfonyl)piperidin-4-amine

-

Methyl iodide (or other methylating agent)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetonitrile (or other polar aprotic solvent)

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Dissolve 1-(methylsulfonyl)piperidin-4-amine (1.0 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.

-

Add potassium carbonate (2.0 equivalents).

-

Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of N-Methyl-1-(methylsulfonyl)piperidin-4-amine has not been reported, the presence of the sulfonylpiperidine moiety suggests potential interactions with various biological targets. Derivatives of sulfonylpiperidines have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[3][4][5]

The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial during embryonic development and is also implicated in the maintenance of stem cells and tissue regeneration in adults.[6][7] Aberrant activation of this pathway is linked to the development and progression of several types of cancer.[3][6]

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor.[7] This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein, allowing it to transduce the signal downstream. This ultimately leads to the activation of the GLI family of transcription factors, which regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[6][7]

Given that some sulfonylpiperidine derivatives have been shown to inhibit the Hedgehog pathway, it is plausible that N-Methyl-1-(methylsulfonyl)piperidin-4-amine could also exhibit such activity.[3][4][5] Further investigation through in vitro and in vivo studies would be necessary to confirm this hypothesis and to elucidate the specific mechanism of action.

Conclusion

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a compound of interest for which specific experimental physicochemical and biological data are currently lacking. This guide has provided an overview of the expected properties based on related compounds and has outlined a logical synthetic approach. The potential for this molecule to interact with biological pathways, such as the Hedgehog signaling pathway, warrants further investigation. The information presented here serves as a foundation for researchers and drug development professionals to design and execute studies aimed at fully characterizing this promising chemical entity.

References

- 1. US11427567, Example 309 | C21H20F4N8O2S | CID 156066212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US11427567, Example 415 | C31H41F4N9O2S | CID 156066360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 4. mdpi.com [mdpi.com]

- 5. Investigations on inhibitors of hedgehog signal pathway: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 7. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Safety and Handling Guide for N-Methyl-1-(methylsulfonyl)piperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on data from analogous piperidine derivatives, N-Methyl-1-(methylsulfonyl)piperidin-4-amine is anticipated to be a hazardous substance. The primary concerns are severe skin and eye irritation or damage, and potential harm if inhaled or swallowed.[1]

Anticipated GHS Hazard Classifications:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B / 2 | Danger / Warning | Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | Causes serious eye damage |

This table is an extrapolation based on related piperidine compounds.

Physical and Chemical Properties

Quantitative data for the target compound is limited. The following table includes data for its hydrochloride salt and other related molecules to provide an estimation of its physical state and characteristics.

| Property | Value (for related compounds) | Compound |

| Molecular Formula | C6H15ClN2O2S | 1-methylsulfonyl-4-piperidinamine hydrochloride[2] |

| Molar Mass | 214.71 g/mol | 1-methylsulfonyl-4-piperidinamine hydrochloride[2] |

| Physical State | Solid, powder | 1-methylsulfonyl-4-piperidinamine hydrochloride[2] |

| Boiling Point | 328.3 °C at 760 mmHg | 1-methylsulfonyl-4-piperidinamine hydrochloride[2] |

| Flash Point | 152.3 °C | 1-methylsulfonyl-4-piperidinamine hydrochloride[2] |

| Solubility | Soluble in water | 1-methylsulfonyl-4-piperidinamine hydrochloride[2] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is paramount when handling N-Methyl-1-(methylsulfonyl)piperidin-4-amine or any novel chemical entity.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Category | Specification | Standard |

| Eye/Face Protection | Tightly fitting safety goggles and a face shield. | EN 166 (EU) or NIOSH (US) approved.[1] |

| Skin Protection | Chemical-impermeable gloves (inspect before use). | |

| Body Protection | Fire/flame resistant and impervious lab coat or coveralls.[3] | |

| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[1] For emergencies or fire, a self-contained breathing apparatus (SCBA) is required.[1] | MSHA/NIOSH approved.[1] |

3.2. Engineering Controls

| Control | Specification |

| Ventilation | Always handle in a certified chemical fume hood. |

| Safety Equipment | Eyewash stations and safety showers must be readily accessible. |

3.3. Storage

| Condition | Requirement |

| General | Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[4] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4] |

Experimental Protocols: Safe Handling Workflow

The following is a generalized workflow for handling N-Methyl-1-(methylsulfonyl)piperidin-4-amine in a laboratory setting.

4.1. Preparation

-

PPE Verification: Don all required PPE as outlined in section 3.1.

-

Work Area Setup: Ensure the chemical fume hood is operational and the work area is clear of clutter.

-

Material Assembly: Gather all necessary equipment and reagents before commencing work to minimize movement and potential for spills.

4.2. Handling

-

Dispensing: Carefully weigh or measure the required amount of the compound within the fume hood. Avoid generating dust.

-

Reaction Setup: If used in a reaction, ensure all glassware is securely clamped and the setup is stable.

-

Monitoring: Continuously monitor the experiment for any unexpected changes.

4.3. Cleanup and Waste Disposal

-

Decontamination: Clean all equipment and the work surface thoroughly after use.

-

Waste Collection: Dispose of all waste, including contaminated PPE, in a designated, labeled hazardous waste container.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Visualized Safety and Process Diagrams

To further clarify the safety and handling procedures, the following diagrams have been generated.

References

Methodological & Application

Application Notes: Analytical Characterization of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Introduction

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. As a key intermediate or a potential active pharmaceutical ingredient (API), its thorough analytical characterization is crucial for ensuring identity, purity, and stability. These application notes provide detailed protocols for the comprehensive analysis of this compound using modern analytical techniques. The methodologies outlined are based on established principles for the characterization of related small organic molecules and are intended for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the unambiguous structural elucidation of N-Methyl-1-(methylsulfonyl)piperidin-4-amine. Both ¹H and ¹³C NMR are fundamental for confirming the chemical structure and connectivity of atoms.

Quantitative Data Summary: NMR Spectroscopy

Disclaimer: The following data are illustrative and based on typical chemical shifts for similar piperidine structures due to the absence of published experimental values for N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

| Parameter | ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shifts (δ, ppm) | ||

| -SO₂-CH₃ | ~2.90 (s, 3H) | ~34.5 |

| N-CH₃ | ~2.20 (s, 3H) | ~32.0 |

| Piperidine H2, H6 (axial) | ~2.70 (m, 2H) | ~50.0 |

| Piperidine H2, H6 (equatorial) | ~3.50 (m, 2H) | ~50.0 |

| Piperidine H3, H5 (axial) | ~1.50 (m, 2H) | ~30.0 |

| Piperidine H3, H5 (equatorial) | ~2.00 (m, 2H) | ~30.0 |

| Piperidine H4 | ~2.80 (m, 1H) | ~55.0 |

| N-H | Variable, broad | N/A |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of N-Methyl-1-(methylsulfonyl)piperidin-4-amine in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[1]

-

¹H NMR Acquisition Parameters:

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Pulse Width: 30°

-

Spectral Width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2.0 s

-

Pulse Program: Proton-decoupled

-

Spectral Width: -10 to 220 ppm

-

-

Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to confirm the structure. Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.

Workflow for NMR Analysis

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which serves as a confirmation of its identity. Electrospray ionization (ESI) is a suitable technique for this molecule.[1]

Quantitative Data Summary: Mass Spectrometry

| Parameter | Value |

| Molecular Formula | C₇H₁₆N₂O₂S |

| Molecular Weight | 192.28 g/mol |

| Monoisotopic Mass | 192.09325 u |

| Predicted [M+H]⁺ | 193.0999 |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or an acetonitrile/water mixture.[1]

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, coupled with a liquid chromatography system (LC-MS).

-

Chromatographic Conditions (for LC-MS):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[2]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer Parameters (ESI+):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flow (Nitrogen): 600 L/hr

-

Scan Range: m/z 50-500

-

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ in the mass spectrum. If conducting tandem MS (MS/MS), analyze the fragmentation pattern to further confirm the structure.

Workflow for Mass Spectrometry Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of N-Methyl-1-(methylsulfonyl)piperidin-4-amine and for quantifying it in various samples. A reverse-phase method with UV detection is standard, although Charged Aerosol Detection (CAD) may be necessary if the compound lacks a strong UV chromophore.[2]

Quantitative Data Summary: HPLC Analysis

| Parameter | Value |

| Purity | >98% (by area normalization) |

| Retention Time (t_R) | Column and method dependent (e.g., ~4.5 min) |

| Limit of Quantitation (LOQ) | ~1 µg/mL (UV detection dependent) |

| Limit of Detection (LOD) | ~0.3 µg/mL (UV detection dependent) |

Experimental Protocol: HPLC Purity Assessment

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL.

-

Instrumentation: An HPLC system equipped with a UV/Vis detector or a Charged Aerosol Detector (CAD).

-

Chromatographic Conditions:

-

Column: Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent reverse-phase column.[2]

-

Mobile Phase: Isocratic mixture of 0.1% Heptafluorobutyric acid (HFBA) in water and acetonitrile (90:10, v/v). HFBA is used as an ion-pairing agent to improve retention.[2]

-

Flow Rate: 1.0 mL/min.[2]

-

Column Temperature: 40 °C.[2]

-

Detection Wavelength: ~210 nm (if UV active) or CAD.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Workflow for HPLC Purity Analysisdot

References

Application Note: HPLC Analysis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methyl-1-(methylsulfonyl)piperidin-4-amine is a piperidine derivative of interest in pharmaceutical research and development. Accurate and robust analytical methods are crucial for its quantification and purity assessment in various stages of drug development. This document provides a detailed protocol for the analysis of N-Methyl-1-(methylsulfonyl)piperidin-4-amine using High-Performance Liquid Chromatography (HPLC). Due to the compound's structure, which lacks a significant UV chromophore, this method employs a Charged Aerosol Detector (CAD) for universal detection. Alternatively, a pre-column derivatization protocol for UV detection is also discussed.

Experimental Protocols

Principle of the Method

This method utilizes reversed-phase HPLC to separate N-Methyl-1-(methylsulfonyl)piperidin-4-amine from potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Given the polar nature of the analyte and its lack of a UV chromophore, Charged Aerosol Detection (CAD) is the recommended detection method.[1] CAD provides a response proportional to the mass of the analyte, making it suitable for compounds without UV-absorbing properties.[1] An ion-pairing agent, such as heptafluorobutyric acid (HFBA), can be used to improve retention of the polar analyte on the reversed-phase column.[1]

An alternative approach involves pre-column derivatization to attach a UV-active moiety to the amine group of the analyte, allowing for detection with a standard UV detector.[2]

Method 1: HPLC with Charged Aerosol Detection (CAD)

Equipment and Reagents

-

HPLC system with a binary or quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and autosampler vials.

-

Water, HPLC grade.

-

Acetonitrile (ACN), HPLC grade.

-

Heptafluorobutyric acid (HFBA), analytical grade.

-

N-Methyl-1-(methylsulfonyl)piperidin-4-amine reference standard.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 150 mm x 4.6 mm, 3.5 µm |

| Mobile Phase A | 0.1% HFBA in Water |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| CAD Nebulizer Temp. | 35°C |

| CAD Evaporation Temp. | 50°C |

| Gradient Program | Time (min) |

Preparation of Solutions

-

Mobile Phase A: Add 1 mL of HFBA to 1 L of HPLC-grade water and mix well.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Methyl-1-(methylsulfonyl)piperidin-4-amine reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Prepare the sample by dissolving it in the diluent to an expected concentration within the calibration range.

Procedure

-

Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

-

Inject a blank (diluent) to ensure a clean baseline.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

After the analysis, flush the column with a high percentage of the organic phase to remove any strongly retained compounds.

Method 2: HPLC with UV Detection via Pre-Column Derivatization

Principle

This method involves a chemical reaction to attach a chromophore to the primary or secondary amine of the analyte, enabling detection by a standard UV detector. A common derivatizing agent is 4-toluenesulfonyl chloride.[2]

Additional Equipment and Reagents

-

HPLC system with a UV detector.

-

4-Toluenesulfonyl chloride.

-

A suitable buffer for the derivatization reaction (e.g., borate buffer, pH 9).

-

Quenching reagent (e.g., a solution of a primary amine like glycine).

Derivatization Protocol

-

To 1 mL of the sample or standard solution in a suitable solvent, add 1 mL of borate buffer (pH 9).

-

Add an excess of 4-toluenesulfonyl chloride solution in a water-miscible organic solvent (e.g., acetonitrile).

-

Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

-

Quench the reaction by adding a quenching reagent.

-

The derivatized sample is then ready for HPLC analysis.

Chromatographic Conditions (for derivatized analyte)

| Parameter | Condition |

| Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Gradient Program | Time (min) |

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the HPLC-CAD analysis.

| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |

| Standard 1 | 8.52 | 15023 | 10.0 | 99.8 |

| Standard 2 | 8.51 | 75112 | 50.0 | 99.8 |

| Standard 3 | 8.53 | 150350 | 100.0 | 99.8 |

| Sample 1 | 8.52 | 60250 | 40.1 | 98.5 |

| Sample 2 | 8.51 | 82345 | 54.8 | 99.1 |

Visualizations